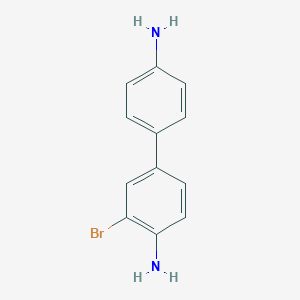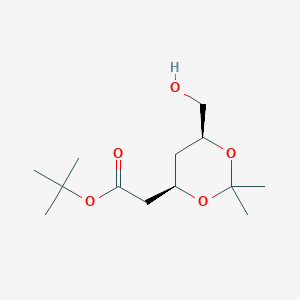
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide, also known as BM212, is a compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide is not fully understood. However, studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to contribute to the development of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to contribute to the development of Alzheimer's disease. N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments is that it has been shown to have potential use in various scientific research applications. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide is relatively easy to synthesize and can be obtained in high purity. One limitation of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to fully understand the potential side effects of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments.
Orientations Futures
There are several future directions for the use of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in scientific research. One direction is to further explore the potential anti-cancer properties of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide and its potential use in the treatment of Alzheimer's disease. Finally, more research is needed to fully understand the potential side effects of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments.
Méthodes De Synthèse
The synthesis of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide involves the reaction of 2-aminobenzothiazole with 2-methylacrylamide in the presence of a catalyst. The resulting product is a yellow powder that is soluble in DMSO and DMF. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have potential use in the treatment of Alzheimer's disease. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propriétés
Numéro CAS |
101830-95-9 |
|---|---|
Nom du produit |
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide |
Formule moléculaire |
C11H10N2OS |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H10N2OS/c1-7(2)10(14)13-11-12-8-5-3-4-6-9(8)15-11/h3-6H,1H2,2H3,(H,12,13,14) |
Clé InChI |
RQJNOLDRCJYGDU-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=NC2=CC=CC=C2S1 |
SMILES canonique |
CC(=C)C(=O)NC1=NC2=CC=CC=C2S1 |
Synonymes |
2-Propenamide,N-2-benzothiazolyl-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)



![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)







